![molecular formula C14H15Cl2NO3 B3009314 2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid CAS No. 404584-09-4](/img/structure/B3009314.png)

2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

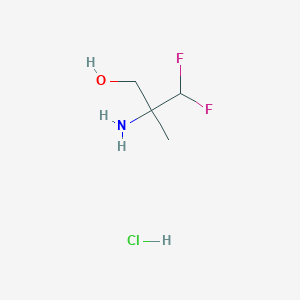

“2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid” is an organic compound. It is a derivative of cyclohexanecarboxylic acid, which is a carboxylic acid of cyclohexane . The compound belongs to the class of organic compounds known as phenoxyacetic acid derivatives .

Synthesis Analysis

The synthesis of such compounds often involves nucleophilic acyl substitution reactions of carboxylic acids . The Mannich reaction, a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group, could be a potential method for the synthesis .Molecular Structure Analysis

The molecular structure of this compound would include a cyclohexane ring attached to a carboxylic acid group and a 2,3-dichlorophenyl group attached via an amide linkage .Chemical Reactions Analysis

The compound, being a derivative of a carboxylic acid, can undergo various reactions typical of carboxylic acids. These include reactions with amines to form imines, a process known as the Mannich reaction . It can also undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

While specific physical and chemical properties for this compound are not available, we can infer some general properties based on its structure. As an organic compound, it is likely to be a solid at room temperature. Its solubility would depend on factors such as polarity and the nature of the solvent .Wissenschaftliche Forschungsanwendungen

- Polymorphism and Cocrystal Formation : Investigations into 2-DCABA’s polymorphism and cocrystal salt formation provide insights for drug formulation and stability .

- Isomorphism and Intermolecular Interactions : Isomorphism between 2-DCABA and related compounds (like 2-((2,6-dimethylphenyl)amino)benzoic acid) sheds light on crystal packing and stability. Hirshfeld analysis reveals unique intermolecular interactions .

Pharmaceutical Research and Drug Development

Materials Science and Crystal Engineering

Wirkmechanismus

Target of Action

Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for carboxylic acid derivatives .

Mode of Action

Carboxylic acid derivatives are known to undergo nucleophilic acyl substitution reactions . In such reactions, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel a leaving group . This could potentially result in the modification of target proteins or enzymes, altering their function.

Biochemical Pathways

It’s worth noting that carboxylic acid derivatives can participate in a variety of biochemical reactions, including the formation of esters, amides, and other derivatives . These reactions can impact various biochemical pathways, potentially leading to downstream effects on cellular processes.

Eigenschaften

IUPAC Name |

2-[(2,3-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2NO3/c15-10-6-3-7-11(12(10)16)17-13(18)8-4-1-2-5-9(8)14(19)20/h3,6-9H,1-2,4-5H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMOHGQQVHRBJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B3009231.png)

![N-(2-chlorobenzyl)-6-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3009234.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B3009236.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3009237.png)

![3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3009238.png)

![N-(4-(diethylamino)-2-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3009239.png)

![N-[[5-butylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3009248.png)